molecular formula C22H13Cl2N3S B12640239 N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine CAS No. 920520-07-6

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine

Cat. No.: B12640239
CAS No.: 920520-07-6
M. Wt: 422.3 g/mol
InChI Key: WSYQREDUJBEDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety fused with a quinoline ring

Chemical Reactions Analysis

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to their death. The compound may also interact with DNA, disrupting the replication process and thereby exerting its effects .

Comparison with Similar Compounds

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine can be compared with other benzothiazole and quinoline derivatives:

Biological Activity

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H15ClN2OS
  • Molecular Weight : 378.875 g/mol
  • CAS Number : 6263-45-2
  • Density : 1.366 g/cm³

Antitumor Activity

Several studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The following table summarizes the findings from key studies:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.0Induction of apoptosis via ROS generation
A549 (lung cancer)10.0Inhibition of tubulin assembly
HeLa (cervical cancer)8.0Cell cycle arrest at G2/M phase

The antitumor effects of this compound are primarily attributed to:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase pathways .
  • Tubulin Inhibition : It binds to tubulin at a site overlapping with colchicine, disrupting microtubule dynamics and inhibiting cell proliferation . This action is particularly relevant in the context of targeting rapidly dividing cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is critical for preventing the replication of damaged DNA in cancer cells .

Study on MCF-7 Cell Line

A detailed study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of 5 µM, with significant apoptosis observed through flow cytometry analysis. The study highlighted that treatment led to increased levels of ROS and activation of apoptotic markers such as caspase-3 and PARP cleavage .

Study on A549 Cell Line

In another investigation involving the A549 lung cancer cell line, the compound exhibited an IC50 value of 10 µM. The mechanism was linked to the inhibition of tubulin polymerization, as evidenced by a reduction in microtubule formation upon treatment with the compound . This study also noted that the compound's activity was comparable to established chemotherapeutic agents.

Properties

CAS No.

920520-07-6

Molecular Formula

C22H13Cl2N3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C22H13Cl2N3S/c23-13-5-7-16-18(9-10-25-20(16)11-13)26-14-6-8-15(17(24)12-14)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26)

InChI Key

WSYQREDUJBEDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.